Superior Biochemical Potency for IRAK4 Kinase Inhibition Compared to IRAK4-IN-16
IRAK4-IN-17 demonstrates a 1.9-fold greater potency for inhibiting IRAK4 kinase activity compared to its closest structural analog, IRAK4-IN-16, when tested under comparable enzymatic assay conditions [1].
| Evidence Dimension | In vitro IRAK4 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | IRAK4-IN-16: 2.5 nM |
| Quantified Difference | 1.9-fold lower IC50 |
| Conditions | Standard IRAK4 kinase inhibition assay (biochemical) |
Why This Matters
The 1.9-fold improvement in enzymatic potency allows for the use of lower compound concentrations to achieve equivalent target engagement, potentially reducing off-target effects in complex biological systems.
- [1] Yun Chen et al. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 2020, 190, 112092. View Source
